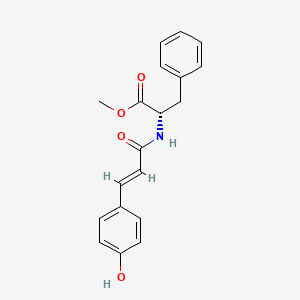

4-Hydroxycinnamic acid (l-phenylalanine methyl ester) amide

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CAY10486 beinhaltet die Reaktion von 4-Hydroxyzimtsäure mit L-Phenylalaninmethylester. Der Prozess umfasst typischerweise die folgenden Schritte:

Veresterung: 4-Hydroxyzimtsäure wird in Gegenwart eines sauren Katalysators mit Methanol verestert, um Methyl-4-Hydroxyzimtsäure zu bilden.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für CAY10486 nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dazu gehört die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatorkonzentrationen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

CAY10486 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Wege nicht umfassend dokumentiert sind.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen modifizieren und möglicherweise seine biologische Aktivität verändern.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der phenolischen Hydroxylgruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.

Substitution: Reagenzien wie Halogene oder Sulfonylchloride können Substitutionsreaktionen erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So könnte die Oxidation Chinone liefern, während die Reduktion Alkoholderivate erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

CAY10486 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung zur Untersuchung von Enzyminhibition und Reaktionsmechanismen verwendet.

Biologie: Die Verbindung wird in Studien zum Cholesterinstoffwechsel und zur Lipidbiochemie eingesetzt.

Industrie: Es kann bei der Entwicklung von Arzneimitteln verwendet werden, die auf Cholesterin-bedingte Störungen abzielen.

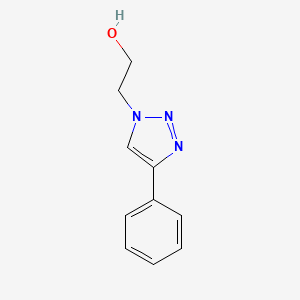

Wirkmechanismus

CAY10486 entfaltet seine Wirkung durch Hemmung der Aktivität von ACAT-1 und ACAT-2. Diese Enzyme katalysieren die Bildung von Cholesterinestern aus Cholesterin und langkettigen Fettsäure-Acyl-Coenzym A. Durch die Hemmung dieser Enzyme reduziert CAY10486 die Bildung von Cholesterinestern, was zur Kontrolle des Cholesterinspiegels beitragen und möglicherweise das Risiko einer Arteriosklerose verringern kann .

Wirkmechanismus

CAY10486 exerts its effects by inhibiting the activity of ACAT-1 and ACAT-2. These enzymes catalyze the formation of cholesterol esters from cholesterol and long-chain fatty acyl-coenzyme A. By inhibiting these enzymes, CAY10486 reduces the formation of cholesterol esters, which can help in managing cholesterol levels and potentially reducing the risk of atherosclerosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

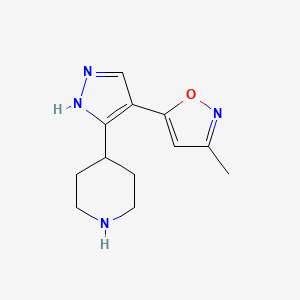

CAY10444: Ein weiterer ACAT-Inhibitor mit ähnlicher Struktur, aber unterschiedlicher Potenz und Selektivität.

Sandoz 58-035: Ein bekannter ACAT-Inhibitor, der in Studien zum Cholesterinstoffwechsel verwendet wird.

CI-976: Ein ACAT-Inhibitor mit unterschiedlichen chemischen Eigenschaften und biologischen Wirkungen.

Einzigartigkeit

CAY10486 ist einzigartig aufgrund seiner ausgewogenen Hemmung sowohl von ACAT-1 als auch von ACAT-2 mit einem IC50-Wert von etwa 60 µM . Diese duale Hemmung ist für umfassende Studien zum Cholesterinstoffwechsel und verwandten Krankheiten von Bedeutung.

Wenn Sie spezielle Fragen haben oder weitere Informationen benötigen, zögern Sie bitte nicht, uns zu fragen!

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-24-19(23)17(13-15-5-3-2-4-6-15)20-18(22)12-9-14-7-10-16(21)11-8-14/h2-12,17,21H,13H2,1H3,(H,20,22)/b12-9+/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJBWQGWPYQIAR-KQPPXVQYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501133665 | |

| Record name | L-Phenylalanine, N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501133665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070954-24-3 | |

| Record name | L-Phenylalanine, N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070954-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Phenylalanine, N-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501133665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

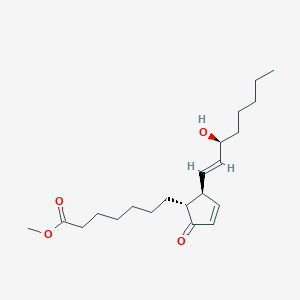

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethyl-3-(piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B7943165.png)

![5-O-tert-butyl 3-O-ethyl 3a,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B7943166.png)

![dimethyl 4-oxo-6,7-dihydro-5H-triazolo[1,5-a]pyrazine-3,6-dicarboxylate](/img/structure/B7943176.png)

![6,7-Dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B7943179.png)

![6-isobutyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B7943186.png)

![(2S,5R)-5-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B7943192.png)

![(2R,3R)-2-[(3S,10R,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptane-2,3-diol](/img/structure/B7943224.png)